molecular formula C9H4ClF2NO2S2 B14049449 2-(2,3-Difluorophenyl)thiazole-5-sulfonyl chloride

2-(2,3-Difluorophenyl)thiazole-5-sulfonyl chloride

Cat. No.: B14049449
M. Wt: 295.7 g/mol
InChI Key: CAQDPTFBYLLBBR-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H4ClF2NO2S2. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiazole ring substituted with a 2,3-difluorophenyl group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Difluorophenyl)thiazole-5-sulfonyl chloride typically involves the reaction of 2,3-difluoroaniline with thionyl chloride to form 2,3-difluorophenyl isothiocyanate. This intermediate is then reacted with a suitable thiazole derivative to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Difluorophenyl)thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

2-(2,3-Difluorophenyl)thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)thiazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The thiazole ring may also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    2-(3-Trifluoromethoxyphenyl)thiazole-5-sulfonyl chloride: Similar structure but with a trifluoromethoxy group instead of difluorophenyl.

    2-(2,4-Difluorophenyl)thiazole-5-sulfonyl chloride: Similar structure but with different fluorine substitution on the phenyl ring.

Uniqueness: 2-(2,3-Difluorophenyl)thiazole-5-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,3-difluorophenyl group may enhance its ability to interact with certain biological targets compared to other similar compounds.

Properties

Molecular Formula

C9H4ClF2NO2S2

Molecular Weight

295.7 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C9H4ClF2NO2S2/c10-17(14,15)7-4-13-9(16-7)5-2-1-3-6(11)8(5)12/h1-4H

InChI Key

CAQDPTFBYLLBBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

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